molecular formula C11H18O3 B2950998 Methyl 4-(3-oxocyclohexyl)butanoate CAS No. 147895-12-3

Methyl 4-(3-oxocyclohexyl)butanoate

Cat. No.: B2950998
CAS No.: 147895-12-3
M. Wt: 198.262
InChI Key: DFDHVTJVRXUPRT-UHFFFAOYSA-N
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Description

“Methyl 4-(3-oxocyclohexyl)butanoate” is an organic compound with the molecular formula C11H18O3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 282.8±13.0 °C and a predicted density of 1.024±0.06 g/cm3 .

Scientific Research Applications

  • Chemical Synthesis : A study by Moorhoff (1997) explores the Michael-Wittig reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate, leading to the synthesis of highly functionalized 2-cyclohexenonedicarboxylates, which are important intermediates in organic synthesis (Moorhoff, 1997).

  • Enamine Chemistry : Carlsson and Lawesson (1982) conducted research on the reduction of enaminones, including compounds related to Methyl 4-(3-oxocyclohexyl)butanoate, to synthesize α,β-unsaturated aldehydes, which are significant in organic chemistry (Carlsson & Lawesson, 1982).

  • Radical Reactions : Bulliard, Zehnder, and Giese (1991) studied radical addition reactions to certain butanoates, leading to the stereoselective synthesis of alkyl-hydroxybutanoates, demonstrating the compound's utility in stereochemistry (Bulliard et al., 1991).

  • Autoignition in Fuels : Jiao, Zhang, and Dibble (2015) explored the autoignition chemistry of Methyl butanoate as a surrogate for fatty acid esters used in biodiesel, providing insights into the combustion properties of biofuels (Jiao et al., 2015).

  • Organic Synthesis Applications : Yakura et al. (1999) demonstrated the use of this compound in catalyzed C-H insertion reactions, leading to the synthesis of optically active, highly functionalized cyclopentanes, which are valuable in medicinal chemistry (Yakura et al., 1999).

  • Inhibitors of Mycolic Acid Biosynthesis : Hartmann et al. (1994) synthesized analogues of this compound to study their potential as inhibitors of mycolic acid biosynthesis, an important aspect in the study of tuberculosis (Hartmann et al., 1994).

Properties

IUPAC Name

methyl 4-(3-oxocyclohexyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHVTJVRXUPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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